Differential Gene Expression: Apoptosis Induction vs. Cell Cycle Arrest
In a direct head-to-head comparison using gene expression microarrays in cancer cells, AT13148 induced a gene signature enriched for apoptosis pathways, whereas the selective AKT inhibitor CCT128930 primarily modulated cell-cycle genes [1]. This differential transcriptomic response was quantified by a ≥1.5-fold change in expression for a distinct set of genes, with AT13148 uniquely upregulating pro-apoptotic factors and CCT128930 altering cell-cycle regulators [2].
| Evidence Dimension | Gene Expression Signature |
|---|---|
| Target Compound Data | Predominant effect on apoptosis genes |
| Comparator Or Baseline | CCT128930: Modulates cell-cycle genes |
| Quantified Difference | ≥1.5-fold change in distinct gene sets; differential expression confirmed by Welch ANOVA FDR 5% [2] |
| Conditions | Cancer cells treated with AT13148 or CCT128930; Affymetrix microarray |
Why This Matters
This demonstrates AT13148's unique mechanism of action, which cannot be replicated by a selective AKT inhibitor, making it essential for studies focused on apoptosis induction via multi-AGC kinase inhibition.
- [1] Yap TA, et al. AT13148 Is a Novel, Oral Multi-AGC Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Clin Cancer Res. 2012;18(14):3912-3923. View Source
- [2] Supplementary Table 6A from AT13148 Is a Novel, Oral Multi-AGC Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Clin Cancer Res. 2012. View Source
